

N4-Acetylcytosine in Neurological Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-acetylcytosine (ac4C) is a conserved mRNA modification that plays a critical role in regulating mRNA stability and translation. While its functions in cancer and other diseases are increasingly recognized, its involvement in neurological disorders is an emerging and rapidly developing field of investigation. This technical guide synthesizes the current understanding of ac4C in the context of neurological health and disease, with a particular focus on the primary ac4C writer enzyme, N-acetyltransferase 10 (NAT10). Recent studies have implicated NAT10 and, by extension, ac4C dysregulation in the pathogenesis of tauopathies, such as Alzheimer's disease and frontotemporal dementia, as well as in neuropathic pain. This document provides an in-depth overview of the quantitative data from key studies, detailed experimental protocols for ac4C detection, and diagrams of the proposed signaling pathways and experimental workflows.

Introduction to N4-Acetylcytosine (ac4C) and its Writer, NAT10

N4-acetylcytosine is a post-transcriptional modification of RNA where an acetyl group is added to the N4 position of cytidine. This modification is catalyzed by the enzyme N-acetyltransferase 10 (NAT10), the only known enzyme to write this mark in eukaryotes[1][2][3]. The presence of ac4C on an mRNA molecule can enhance its stability and promote more



efficient translation[1]. While initially identified in tRNA and rRNA, recent advancements in detection methods have revealed its widespread presence in mRNA[4].

Dysregulation of protein expression and homeostasis is a hallmark of many neurodegenerative diseases. Given that ac4C can fine-tune protein output, its potential role in neurological disorders is a subject of intense research. Current evidence points towards the writer enzyme, NAT10, as a key player in several neurological conditions, including Alzheimer's disease, frontotemporal dementia (FTD), and central post-stroke pain.

Quantitative Data: ac4C Dysregulation in an Alzheimer's Disease Model

A key study investigated the transcriptome-wide changes in ac4C modification in the hippocampus of 3- and 6-month-old 5xTg-FAD mice, a model for early-stage Alzheimer's disease. The researchers performed acetylated RNA immunoprecipitation sequencing (acRIP-seq) and RNA-sequencing (RNA-seq) to compare the ac4C landscape and mRNA abundance between the AD model and wild-type (WT) littermates.

Table 1: Summary of ac4C Peak Distribution in the Hippocampus of 3-Month-Old Mice

Group	Total ac4C Peaks Identified
Wild-Type (WT)	4,361
5xTg-FAD	3,728

Table 2: Differentially Acetylated and Expressed mRNAs in the Hippocampus of 3-Month-Old 5xTg-FAD Mice vs. WT

Comparison	Number of Genes
Differentially Acetylated mRNAs (acRIP-seq)	1,499 (889 upregulated, 610 downregulated)
Differentially Expressed mRNAs (RNA-seq)	Not substantially altered
Differentially Expressed Proteins (Proteomics)	Significantly altered



Table 3: Overlap of Unique ac4C-Modified mRNAs in the Hippocampus of 3-Month-Old Mice

Group	Number of Unique ac4C-Modified mRNAs
Wild-Type (WT) only	266
5xTg-FAD only	20
Shared	2,500

Notably, the study found that at 3 months of age, significant changes in protein expression in the 5xTg-FAD mice correlated with alterations in ac4C mRNA modifications, even in the absence of significant changes in overall mRNA abundance. This suggests that ac4C dysregulation may be an early event in Alzheimer's pathogenesis, impacting protein levels through post-transcriptional mechanisms.

Experimental Protocols: Detecting and Mapping ac4C

The accurate detection and quantification of ac4C are crucial for understanding its role in neurological disorders. Antibody-based methods like acRIP-seq can identify regions enriched with ac4C, but they lack single-nucleotide resolution. Chemical-based sequencing methods provide base-level precision.

ac4C-seq (N4-acetylcytidine sequencing)

ac4C-seq is a method for the quantitative, single-nucleotide resolution mapping of cytidine acetylation in RNA.

Methodology:

- RNA Isolation and Spiking: Total RNA is extracted from the tissue or cells of interest. A
 synthetic RNA with a known ac4C site is spiked into the sample to serve as an internal
 control. The sample is then split into three fractions: experimental, mock control, and
 deacetylated control.
- · Chemical Treatment:



- Experimental Sample: The RNA is treated with sodium cyanoborohydride (NaCNBH₃) under acidic conditions. This reduces ac4C to a tetrahydro-N4-acetylcytidine, which causes a misincorporation during reverse transcription.
- Mock Control: This sample is subjected to the same acidic conditions but without the reducing agent.
- Deacetylated Control: The RNA is first treated with mild alkali to remove the acetyl group from ac4C, then subjected to the reduction reaction. This serves as a control for the specificity of the chemical reaction.
- Library Preparation:
 - The RNA is fragmented to an appropriate size (e.g., ~200 bp).
 - A 3' adapter is ligated to the RNA fragments.
 - Reverse transcription is performed. At the site of the reduced ac4C, the reverse transcriptase incorporates a non-cognate nucleotide (an 'A' in the cDNA), resulting in a Cto-T transition in the final sequencing data.
 - A second adapter is ligated to the 3' end of the cDNA.
- Sequencing and Data Analysis: The prepared libraries are sequenced using next-generation sequencing. A bioinformatics pipeline is then used to identify C-to-T misincorporations that are present in the experimental sample but absent or significantly reduced in the control samples, thus mapping the precise locations of ac4C.

RedaC:T-seq and RetraC:T

RedaC:T is a similar method that also relies on the chemical reduction of ac4C. A recent improvement, termed "RetraC:T," enhances the detection efficiency.

Methodology:

• RNA Reduction: RNA is reduced with sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃) to form tetrahydro-ac4C.

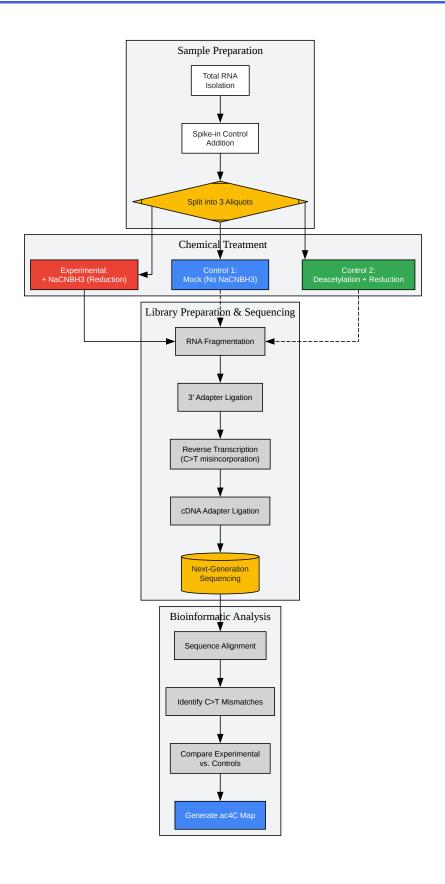


- cDNA Synthesis with Modified dNTPs: The key innovation in RetraC:T is the use of a
 modified deoxynucleotide, 2-amino-dATP, during reverse transcription. This modified
 nucleotide binds preferentially to the reduced tetrahydro-ac4C.
- Enhanced Mismatch Rate: The incorporation of 2-amino-dATP opposite the reduced ac4C significantly improves the C-to-T mismatch rate, allowing for more sensitive and stoichiometric detection of the modification compared to the original method.
- Library Preparation and Sequencing: Subsequent steps of library preparation and sequencing are similar to those in ac4C-seq.

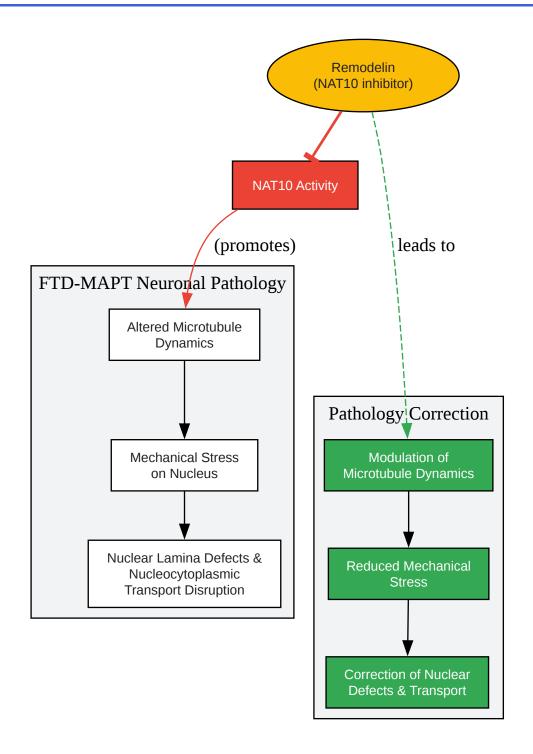
Signaling Pathways and Workflows

While the direct signaling cascades initiated by ac4C in neurons are still being elucidated, current research on NAT10 provides a framework for its impact on neurological disease pathology.

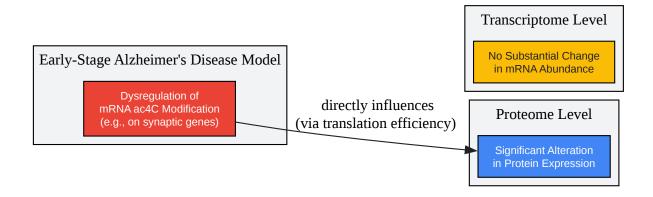












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